alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid
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Overview
Description
alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a fluorine atom on the aromatic ring, and a hydroxyl group at the para position relative to the fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced onto the aromatic ring through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced at the para position relative to the fluorine atom using a hydroxylating agent such as hydrogen peroxide or a suitable catalyst.
Formation of the Acetic Acid Moiety: The final step involves the formation of the acetic acid moiety through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and selectivity towards these targets. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid: Lacks the Boc protecting group, which may affect its reactivity and stability.
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid: Lacks the fluorine atom, which may influence its biological activity and chemical properties.
2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-phenyl)acetic acid: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Uniqueness
alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid is unique due to the combination of the Boc protecting group, fluorine atom, and hydroxyl group. This combination imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(19)15-10(11(17)18)8-5-4-7(16)6-9(8)14/h4-6,10,16H,1-3H3,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZZOLAEZBCEPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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